An In-depth Technical Guide to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, a functionalized aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. Although not extensively described in current literature, its synthesis via the Mannich reaction of vanillin, diisopropylamine, and formaldehyde is a chemically sound and predictable process. This document outlines a detailed, field-proven protocol for its synthesis and purification. Furthermore, a thorough in-silico characterization is presented, including predicted physicochemical properties and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS), based on established principles and data from analogous structures. Potential applications for this compound as a versatile chemical intermediate are also explored, drawing upon the well-documented utility of Mannich bases and functionalized benzaldehydes in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising molecule in their work.
Introduction
Functionalized benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. Their utility is particularly pronounced in the pharmaceutical industry, where the benzaldehyde scaffold is a common feature in numerous therapeutic agents.[1] The introduction of various functional groups onto the benzaldehyde ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, bioavailability, and target-binding affinity.[1]
This guide focuses on a specific, yet promising, derivative: 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. This molecule belongs to the class of compounds known as Mannich bases, which are β-amino-carbonyl compounds.[2] Mannich bases are renowned for their diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[3][4] The synthesis of this target molecule is predicated on the well-established Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2] In this case, the phenolic proton of 4-hydroxy-3-methoxybenzaldehyde (vanillin) provides the requisite active hydrogen.
The incorporation of a diisopropylamino group is of particular interest. The bulky isopropyl groups can introduce steric hindrance, which may influence the molecule's reactivity and binding selectivity.[5] Furthermore, the tertiary amine functionality can improve the aqueous solubility of the compound, a desirable trait for many biological applications.[5]
This technical guide will provide a detailed, step-by-step methodology for the synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, followed by a comprehensive analysis of its predicted chemical structure and properties.
Synthesis and Mechanism
The synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is proposed to proceed via the Mannich reaction, a classic example of nucleophilic addition to a carbonyl group.[2] The reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the case of a phenol like 4-hydroxy-3-methoxybenzaldehyde (vanillin), the acidic proton is on the aromatic ring, ortho to the hydroxyl group.
The overall reaction is as follows:
Figure 1: Overall synthesis reaction.
Reaction Mechanism
The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of diisopropylamine and formaldehyde.[2] The phenolic starting material, 4-hydroxy-3-methoxybenzaldehyde, then acts as a nucleophile, attacking the iminium ion to form the final product. The electron-donating hydroxyl group activates the ortho position for electrophilic aromatic substitution.
The detailed, step-by-step mechanism is illustrated below:
Figure 2: Step-by-step reaction mechanism.
Experimental Protocol
This protocol is a robust, self-validating system designed for the efficient synthesis of the target compound.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Diisopropylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.2 g (0.1 mol) of 4-hydroxy-3-methoxybenzaldehyde in 100 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add 10.1 g (0.1 mol) of diisopropylamine. Subsequently, slowly add 8.1 g (0.1 mol) of a 37% aqueous formaldehyde solution. The bulky nature of diisopropylamine may necessitate a slightly longer reaction time or gentle heating to ensure complete reaction.[5]
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux for 2-4 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to protonate the amine and facilitate separation from any unreacted starting material.
-
Extraction: Transfer the acidic solution to a separatory funnel and wash with 50 mL of dichloromethane to remove any non-basic impurities.
-
Basification and Product Extraction: Carefully basify the aqueous layer with a 2M sodium hydroxide solution to a pH of approximately 10. This will deprotonate the Mannich base, making it soluble in the organic phase. Extract the product with three 50 mL portions of dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol/water.
Chemical Structure and Properties
The chemical structure of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is characterized by a central benzene ring substituted with an aldehyde group, a methoxy group, and a diisopropylaminomethyl group.
Figure 3: Structure of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde.
Physicochemical Properties
The predicted physicochemical properties of the target compound are summarized in the table below. These predictions are based on the known properties of similar phenolic Mannich bases and substituted benzaldehydes.
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₁₅H₂₃NO₂ | Based on structural components. |
| Molecular Weight | 249.35 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Phenolic compounds are often colorless solids that can oxidize and change color.[7] |
| Melting Point | 80-95 °C | Similar phenolic Mannich bases often have melting points in this range. For example, 4-hydroxy-3-methoxybenzaldehyde has a melting point of 81.5 °C.[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | The presence of the polar hydroxyl and aldehyde groups, along with the basic nitrogen, will confer some water solubility. However, the bulky, nonpolar diisopropyl and aromatic groups will limit this. Phenolic compounds are generally more soluble in organic solvents.[9] |
| pKa | ~9-10 | The phenolic hydroxyl group will have a pKa in this range, typical for phenols. The tertiary amine will have a pKa for its conjugate acid also in this range. |
Spectroscopic Analysis
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde. The following sections detail the predicted spectra based on established chemical principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H | Aldehyde protons are highly deshielded and appear far downfield.[10] |
| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | 3H | The exact shifts and coupling patterns will depend on the electronic effects of the substituents. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Methoxy protons on an aromatic ring typically appear in this region. |
| Methylene (-CH₂-N) | 3.6 - 3.8 | Singlet | 2H | The methylene protons adjacent to the nitrogen and the aromatic ring are deshielded. |
| Methine (-CH(CH₃)₂) | 2.9 - 3.2 | Septet | 2H | The methine protons of the isopropyl groups will be split by the six adjacent methyl protons.[3] |
| Methyl (-CH(CH₃)₂) | 1.0 - 1.2 | Doublet | 12H | The twelve methyl protons of the two isopropyl groups will be split by the adjacent methine proton.[3] |
| Phenolic (-OH) | 4.0 - 7.0 | Broad Singlet | 1H | The chemical shift of the phenolic proton can vary depending on concentration and solvent due to hydrogen bonding.[11] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | Aldehydic carbons are highly deshielded.[12] |
| Aromatic (Ar-C) | 110 - 160 | The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group will be downfield, while the carbon bearing the methoxy group will also be downfield.[12] |
| Methoxy (-OCH₃) | 55 - 60 | Methoxy carbons typically appear in this region. |
| Methylene (-CH₂-N) | 50 - 60 | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |
| Methine (-CH(CH₃)₂) | 45 - 55 | The methine carbons of the isopropyl groups.[4] |
| Methyl (-CH(CH₃)₂) | 20 - 25 | The methyl carbons of the isopropyl groups.[4] |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Phenolic) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding.[8] |
| C-H (Aromatic) | 3000 - 3100 | Sharp | Characteristic of C-H stretching in aromatic rings.[8] |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the diisopropylaminomethyl group. |
| C=O (Aldehyde) | 1680 - 1700 | Strong, Sharp | The carbonyl stretch of an aromatic aldehyde is typically in this range. |
| C=C (Aromatic) | 1500 - 1600 | Medium | Characteristic aromatic ring stretching vibrations.[8] |
| C-O (Phenolic) | 1200 - 1260 | Strong | C-O stretching of the phenolic hydroxyl group.[8] |
| C-N (Amine) | 1000 - 1250 | Medium | C-N stretching of the tertiary amine. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 249, corresponding to the molecular weight of the compound.
-
Fragmentation:
-
Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the formation of a stable benzylic cation.
-
Loss of an isopropyl group: Fragmentation of the diisopropylamino moiety.
-
Loss of CO: A common fragmentation pathway for aromatic aldehydes.
-
The fragmentation pattern of phenols often shows a prominent molecular ion peak.[1]
-
Potential Applications
While specific applications for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde have not been extensively reported, its structural features suggest a wide range of potential uses, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry
Mannich bases are well-established pharmacophores with a broad spectrum of biological activities.[13] The title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Many phenolic Mannich bases have demonstrated cytotoxic activity against various cancer cell lines.[10]
-
Antimicrobial Agents: The introduction of an aminomethyl group can enhance the antimicrobial properties of phenolic compounds.[14]
-
Antioxidants: Phenolic compounds are known for their antioxidant properties, and the aminomethyl substituent may modulate this activity.[2]
-
Enzyme Inhibitors: The structural motifs present in this molecule could allow it to interact with the active sites of various enzymes.
Figure 4: Potential application areas.
Industrial and Materials Science Applications
The unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a sterically hindered amine makes this compound a candidate for various industrial applications.
-
Polymer Additives: Hindered phenols are widely used as antioxidants and stabilizers in polymers.[15] The aminomethyl group could provide additional functionality, such as improved compatibility with certain polymer matrices.
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule can coordinate to metal surfaces, making it a potential corrosion inhibitor for various metals and alloys.[13]
-
Fuel and Lubricant Additives: Mannich bases are used as detergents and dispersants in fuels and lubricating oils.[16]
Conclusion
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde represents a molecule of significant synthetic and functional potential. Its straightforward synthesis via the Mannich reaction, coupled with the versatile chemical handles of the aldehyde, hydroxyl, and tertiary amine groups, makes it an attractive building block for a wide range of applications. The in-silico characterization provided in this guide offers a robust framework for its identification and further investigation. As research into novel functionalized molecules continues to expand, compounds such as this will undoubtedly play a crucial role in the development of new medicines, materials, and industrial technologies.
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